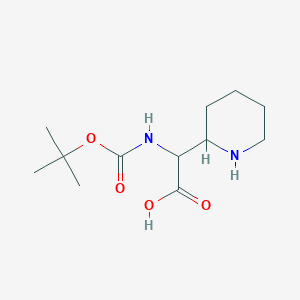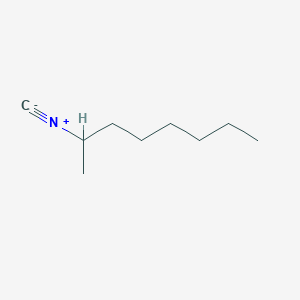
2-Isocyanooctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isocyanooctane is an organic compound with the molecular formula C9H17N. It belongs to the class of isocyanides, which are characterized by the presence of the functional group -N≡C. Isocyanides are known for their unique reactivity and versatility in organic synthesis, making them valuable intermediates in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
2-Isocyanooctane can be synthesized through several methods. One common approach involves the reaction of primary amines with chloroform and a strong base, such as potassium hydroxide, to form the isocyanide. The reaction typically proceeds under mild conditions and yields the desired isocyanide product .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction by-products .
化学反応の分析
Types of Reactions
2-Isocyanooctane undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and substituted ureas.
Oxidation: Can be oxidized to form corresponding isocyanates.
Substitution: Undergoes substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves reagents like alcohols or amines under mild conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Often uses halides or other electrophiles in the presence of a base.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
Isocyanates: Formed through oxidation reactions.
科学的研究の応用
2-Isocyanooctane has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Materials Science: Utilized in the production of polymers and advanced materials.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
作用機序
The mechanism of action of 2-Isocyanooctane involves its reactivity with nucleophiles and electrophiles. The isocyanide functional group (-N≡C) exhibits both nucleophilic and electrophilic character, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
類似化合物との比較
Similar Compounds
- 2-Isocyanopyrimidine
- 2-Acylphenylisocyanides
- o-Isocyanobenzaldehyde
Uniqueness
2-Isocyanooctane is unique due to its specific structure and reactivity. Unlike other isocyanides, it has a long alkyl chain, which can influence its solubility and reactivity in different solvents and conditions. This makes it a valuable compound in various synthetic applications .
特性
CAS番号 |
63812-08-8 |
|---|---|
分子式 |
C9H17N |
分子量 |
139.24 g/mol |
IUPAC名 |
2-isocyanooctane |
InChI |
InChI=1S/C9H17N/c1-4-5-6-7-8-9(2)10-3/h9H,4-8H2,1-2H3 |
InChIキー |
JTAABLWLSTZYLU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


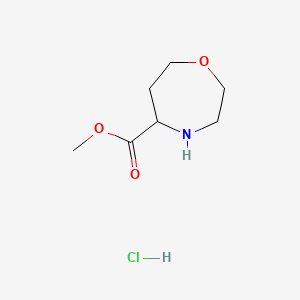
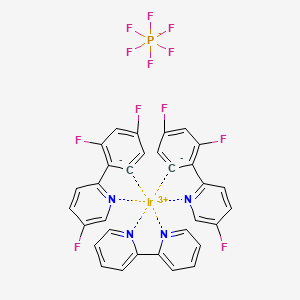
![7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)
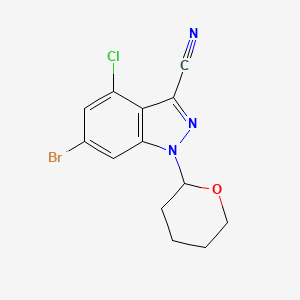
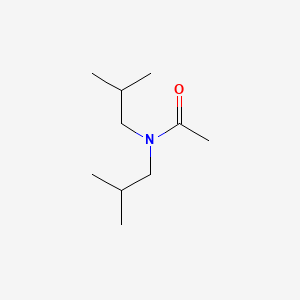
![(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13911259.png)
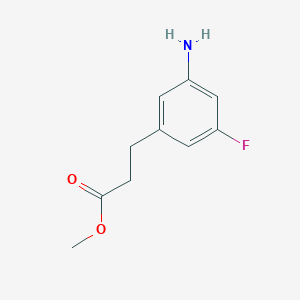
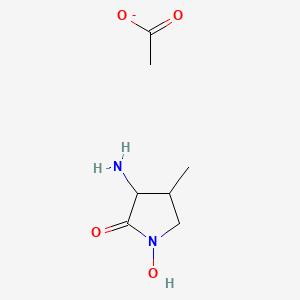
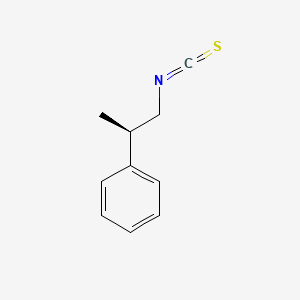
![4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13911280.png)
![4-Methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol](/img/structure/B13911282.png)
![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane](/img/structure/B13911284.png)
![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B13911288.png)
